molecular formula C8H7NO2 B6280317 2-hydroxy-4-(hydroxymethyl)benzonitrile CAS No. 210037-55-1

2-hydroxy-4-(hydroxymethyl)benzonitrile

Cat. No.: B6280317
CAS No.: 210037-55-1
M. Wt: 149.1
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Description

2-hydroxy-4-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H7NO2. It is a derivative of benzonitrile, characterized by the presence of hydroxyl and hydroxymethyl groups on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-4-(hydroxymethyl)benzonitrile can be achieved through several methods. One common approach involves the reduction of methyl 4-cyano-3-hydroxybenzoate using lithium borohydride in tetrahydrofuran. The reaction is typically carried out under reflux conditions, and the product is isolated through extraction and purification processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of recyclable ionic liquids and phase separation techniques, can be applied to optimize the synthesis process and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-4-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to form an amine derivative.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogenation catalysts are commonly used for reduction reactions.

    Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: 2-hydroxy-4-(carboxymethyl)benzonitrile

    Reduction: 2-hydroxy-4-(hydroxymethyl)benzylamine

    Substitution: 2-hydroxy-4-(alkoxymethyl)benzonitrile

Scientific Research Applications

2-hydroxy-4-(hydroxymethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-4-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, leading to the formation of various bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxybenzonitrile
  • 4-(hydroxymethyl)benzonitrile
  • 2-hydroxybenzonitrile

Comparison

2-hydroxy-4-(hydroxymethyl)benzonitrile is unique due to the presence of both hydroxyl and hydroxymethyl groups on the benzene ring. This structural feature enhances its reactivity and versatility in chemical reactions compared to similar compounds that lack one of these functional groups .

Properties

CAS No.

210037-55-1

Molecular Formula

C8H7NO2

Molecular Weight

149.1

Purity

95

Origin of Product

United States

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